molecular formula C20H16N2O2 B14135399 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 89010-54-8

2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione

Cat. No.: B14135399
CAS No.: 89010-54-8
M. Wt: 316.4 g/mol
InChI Key: AXNJFQZODMSDSA-UHFFFAOYSA-N
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Description

2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is known for its unique structure, which includes a naphthalene ring and a phenylbutane-1,3-dione moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of a primary aromatic amine, such as naphthylamine, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a β-diketone, such as 1-phenylbutane-1,3-dione, under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photoinduced reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of a naphthalene ring and a phenylbutane-1,3-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in dye synthesis, photodynamic therapy, and as a precursor for complex organic molecules .

Properties

CAS No.

89010-54-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(naphthalen-1-yldiazenyl)-1-phenylbutane-1,3-dione

InChI

InChI=1S/C20H16N2O2/c1-14(23)19(20(24)16-9-3-2-4-10-16)22-21-18-13-7-11-15-8-5-6-12-17(15)18/h2-13,19H,1H3

InChI Key

AXNJFQZODMSDSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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